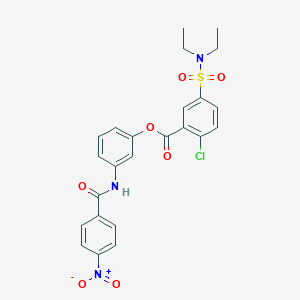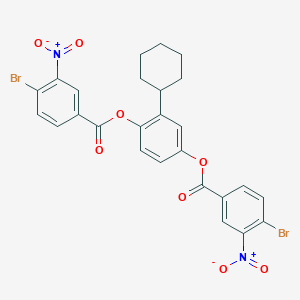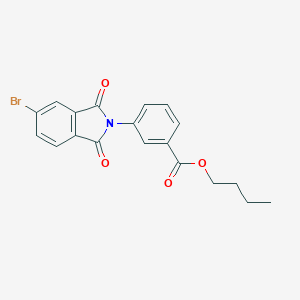![molecular formula C18H21Cl2N7O B387125 2-[(2E)-2-[(2,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4-(MORPHOLIN-4-YL)-6-(PYRROLIDIN-1-YL)-1,3,5-TRIAZINE](/img/structure/B387125.png)
2-[(2E)-2-[(2,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4-(MORPHOLIN-4-YL)-6-(PYRROLIDIN-1-YL)-1,3,5-TRIAZINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2E)-2-[(2,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4-(MORPHOLIN-4-YL)-6-(PYRROLIDIN-1-YL)-1,3,5-TRIAZINE is a complex organic compound that combines several functional groups, including dichlorobenzaldehyde, morpholine, pyrrolidine, triazine, and hydrazone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-2-[(2,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4-(MORPHOLIN-4-YL)-6-(PYRROLIDIN-1-YL)-1,3,5-TRIAZINE typically involves multiple steps:
Formation of 2,4-Dichlorobenzaldehyde: This can be synthesized by the chlorination of benzaldehyde using chlorine gas in the presence of a catalyst.
Synthesis of Triazine Derivative: The triazine ring is formed by reacting cyanuric chloride with morpholine and pyrrolidine under controlled conditions.
Hydrazone Formation: The final step involves the condensation of 2,4-Dichlorobenzaldehyde with the triazine derivative in the presence of hydrazine hydrate.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous processes, utilizing automated systems to control reaction conditions such as temperature, pressure, and pH to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aldehyde group.
Reduction: Reduction reactions can target the hydrazone linkage, converting it to the corresponding amine.
Substitution: The dichlorobenzaldehyde moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: The major product is 2,4-dichlorobenzoic acid.
Reduction: The major product is the corresponding amine derivative.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(2E)-2-[(2,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4-(MORPHOLIN-4-YL)-6-(PYRROLIDIN-1-YL)-1,3,5-TRIAZINE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent.
Materials Science: The compound can be used in the synthesis of polymers and advanced materials with specific properties.
Industrial Chemistry: It serves as an intermediate in the synthesis of various agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[(2E)-2-[(2,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4-(MORPHOLIN-4-YL)-6-(PYRROLIDIN-1-YL)-1,3,5-TRIAZINE involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity.
Pathways Involved: It may interfere with cellular pathways such as DNA replication and protein synthesis, leading to its antimicrobial and anticancer effects.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzaldehyde: Shares the dichlorobenzaldehyde moiety but lacks the triazine and hydrazone functionalities.
4-Morpholin-4-yl-1,3,5-triazine: Contains the triazine and morpholine groups but lacks the dichlorobenzaldehyde and hydrazone functionalities.
Properties
Molecular Formula |
C18H21Cl2N7O |
|---|---|
Molecular Weight |
422.3g/mol |
IUPAC Name |
N-[(E)-(2,4-dichlorophenyl)methylideneamino]-4-morpholin-4-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C18H21Cl2N7O/c19-14-4-3-13(15(20)11-14)12-21-25-16-22-17(26-5-1-2-6-26)24-18(23-16)27-7-9-28-10-8-27/h3-4,11-12H,1-2,5-10H2,(H,22,23,24,25)/b21-12+ |
InChI Key |
LGWKEDSPVDZLDS-CIAFOILYSA-N |
SMILES |
C1CCN(C1)C2=NC(=NC(=N2)NN=CC3=C(C=C(C=C3)Cl)Cl)N4CCOCC4 |
Isomeric SMILES |
C1CCN(C1)C2=NC(=NC(=N2)N/N=C/C3=C(C=C(C=C3)Cl)Cl)N4CCOCC4 |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC(=N2)NN=CC3=C(C=C(C=C3)Cl)Cl)N4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bis(2-{4-nitrophenyl}-2-oxoethyl) [1,1'-biphenyl]-2,2'-dicarboxylate](/img/structure/B387042.png)





![1-[2-(4-Bromophenyl)-2-oxoethyl] 4-methyl terephthalate](/img/structure/B387055.png)

![N-[(E)-[(4-bromophenyl)-phenylmethylidene]amino]-1,3-benzodioxole-5-carboxamide](/img/structure/B387057.png)
![N'-[(5-bromo-2-furyl)methylene]-2-(2,6-dibromo-4-methylphenoxy)acetohydrazide](/img/structure/B387059.png)

![N'-[1-(3-aminophenyl)ethylidene]-2-(2,6-dibromo-4-methylphenoxy)acetohydrazide](/img/structure/B387061.png)

![N-[(E)-(3-bromophenyl)methylideneamino]-4-(4-nitrophenyl)-1,3-thiazol-2-amine](/img/structure/B387064.png)
